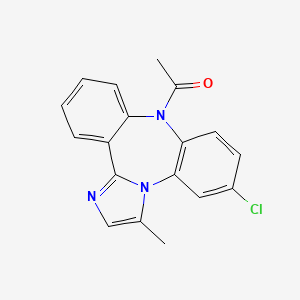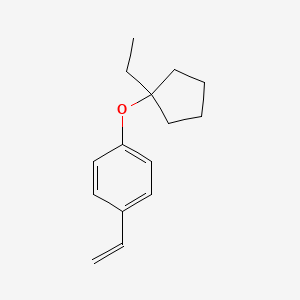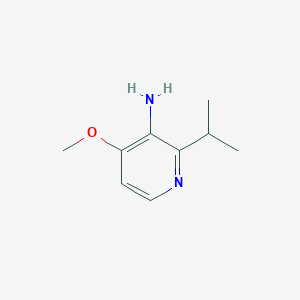
2-Isopropyl-4-methoxypyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-methoxypyridin-3-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, featuring an isopropyl group at the second position, a methoxy group at the fourth position, and an amine group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methoxypyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-amino-2-isopropylpyridine with methanol under specific conditions. Another method includes the reaction of 3-chloro-2-isopropylpyridine with methanamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-4-methoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-Isopropyl-4-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. In the context of KRAS G12C inhibitors, the compound acts by binding to the mutant KRAS protein, thereby inhibiting its activity and preventing cancer cell proliferation . The pathways involved include the inhibition of downstream signaling cascades that are essential for cancer cell survival and growth.
Comparación Con Compuestos Similares
2-Isopropyl-4-methylpyridin-3-amine: This compound is structurally similar but lacks the methoxy group.
4-Amino-3-methoxypyridine: Another related compound with a methoxy group at the third position and an amino group at the fourth position.
Uniqueness: 2-Isopropyl-4-methoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of isopropyl, methoxy, and amine groups makes it a valuable intermediate in the synthesis of targeted therapeutic agents.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-methoxy-2-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9-8(10)7(12-3)4-5-11-9/h4-6H,10H2,1-3H3 |
Clave InChI |
AMGIGUHOEMAOCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=CC(=C1N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


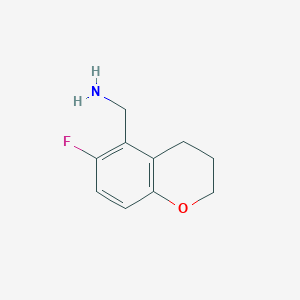
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)

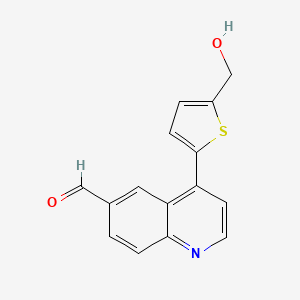

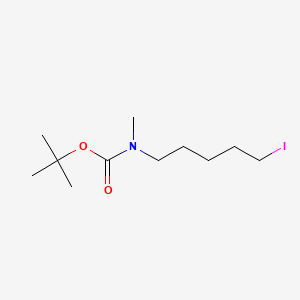
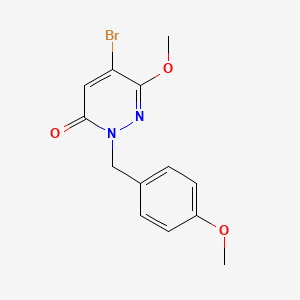
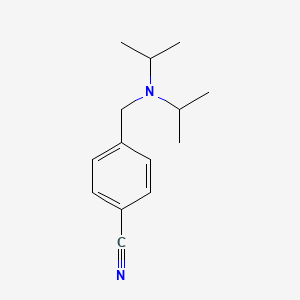
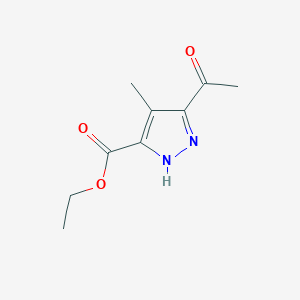
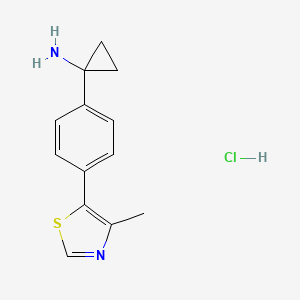
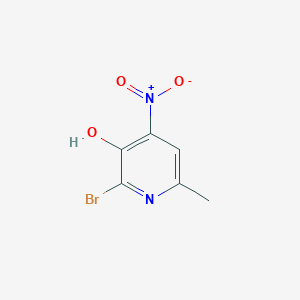
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
